molecular formula C8H13N5O2 B1517413 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine CAS No. 921225-12-9

3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine

Cat. No. B1517413
M. Wt: 211.22 g/mol
InChI Key: NHGPERKXMMPHGM-UHFFFAOYSA-N
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Description

The compound “3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine” is a complex organic molecule. It is related to the compound “3-[2-(4-morpholinyl)-2-oxoethoxy]aniline” which has a molecular weight of 236.27 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for the related compound “3-[2-(4-morpholinyl)-2-oxoethoxy]aniline” is 1S/C12H16N2O3/c13-10-2-1-3-11 (8-10)17-9-12 (15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 . This code represents the molecular structure of the compound.

It has a molecular weight of 236.27 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study detailed the synthesis of novel 1,2,4-triazole derivatives, including morpholine components, and evaluated their antimicrobial activities. Some compounds demonstrated significant efficacy against various microorganisms, highlighting the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Neurokinin-1 Receptor Antagonist Development

Research focused on the development of a water-soluble neurokinin-1 receptor antagonist that showed promise in pre-clinical tests for emesis and depression. This compound, featuring a morpholine moiety, exhibited high affinity and oral activity, indicating potential for clinical applications in treating emesis and depression (Harrison et al., 2001).

Catalytic Carbonylation for Synthesis

A catalytic approach was utilized for the double and single carbonylation of β-amino alcohols, leading to the synthesis of morpholine-2,3-diones and oxazolidin-2-ones. These compounds are valuable for their roles as protecting agents for amino alcohols and precursors for biologically active nitrogen compounds, demonstrating the versatility of morpholine derivatives in synthetic chemistry (Imada et al., 1996).

Antitumor Activity

A study synthesized a 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide compound and investigated its crystal structure and biological activity. It was found to inhibit the proliferation of cancer cell lines effectively, indicating the potential therapeutic applications of morpholine derivatives in cancer treatment (Lu et al., 2017).

Conformational Studies for Histamine Receptors

Research on the structural analysis of triazoline-thiones derivatives, including morpholine elements, in solution and solid state provided insights into their biological properties and potential interactions with histamine receptors. This study underscores the importance of morpholine derivatives in designing ligands for specific receptor targets (Gors et al., 1981).

properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c9-8-10-6(11-12-8)5-7(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGPERKXMMPHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653250
Record name 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine

CAS RN

921225-12-9
Record name 2-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921225-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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